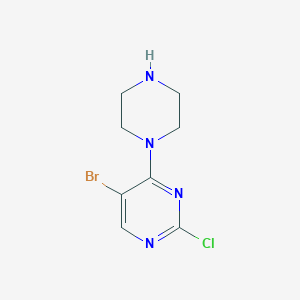
5-Bromo-2-chloro-4-(pipérazin-1-yl)pyrimidine
Vue d'ensemble
Description
5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of bromine, chlorine, and piperazine functional groups attached to a pyrimidine ring
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It is also employed in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives have been investigated for their antiviral, anticancer, and antimicrobial activities.
Industry: In the industrial sector, 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and ligands for chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like DMF or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
2-Chloro-5-bromopyrimidine: A precursor in the synthesis of 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine.
4-(Piperazin-1-yl)pyrimidine: Lacks the bromine and chlorine substituents but shares the piperazine-pyrimidine core.
5-Bromo-2-chloropyrimidine: Similar structure but without the piperazine group.
Uniqueness: 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine is unique due to the presence of both bromine and chlorine atoms along with the piperazine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-bromo-2-chloro-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN4/c9-6-5-12-8(10)13-7(6)14-3-1-11-2-4-14/h5,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDMVRARYLPKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


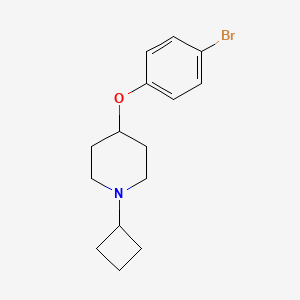

![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)
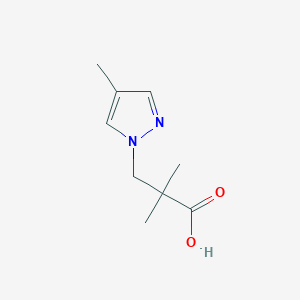
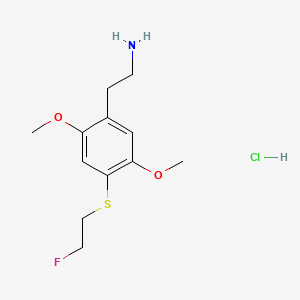
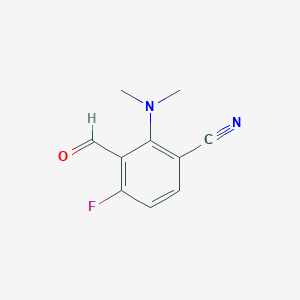
![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)
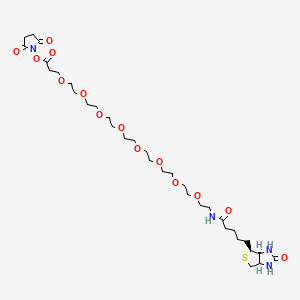
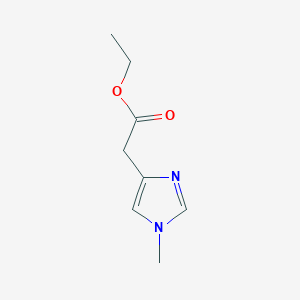



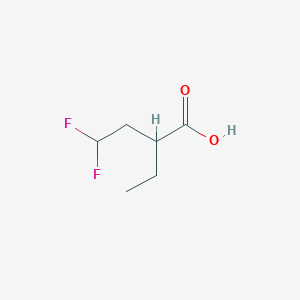
![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)
